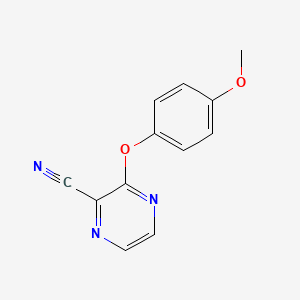

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(4-methoxyphenoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-16-9-2-4-10(5-3-9)17-12-11(8-13)14-6-7-15-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOKKTPCJPNDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile typically involves the reaction of 4-methoxyphenol with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenoxy)pyrazine-2-carbonitrile.

Reduction: 3-(4-Methoxyphenoxy)pyrazine-2-amine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes, while the pyrazine ring can interact with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazine-2-carbonitrile Derivatives

*Molecular weights calculated based on molecular formulas.

Key Observations:

Electron-Donating vs. In contrast, the 4-chlorophenoxy analog () withdraws electrons, increasing electrophilicity and lipophilicity . Thiophene sulfonyl (Compound F) and trifluoromethylphenoxy groups introduce strong electron-withdrawing effects, which may reduce binding affinity to targets like P2Y12 but improve metabolic stability .

Biological Activity: Compound F exhibits weak inhibition of the rhP2Y12 receptor (IC50 ~15.5 µM), suggesting that bulkier substituents like thiophene sulfonyl may sterically hinder receptor interactions . In contrast, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles () demonstrate potent CHK1 inhibition and oral bioavailability, highlighting the importance of substituent positioning and complexity .

Thiophene sulfonyl derivatives require sulfonylation steps, which may involve harsh conditions compared to etherification reactions used for methoxyphenoxy groups .

Pharmacokinetic and Solubility Considerations

- The 4-methoxyphenoxy group likely improves aqueous solubility compared to chloro or trifluoromethyl analogs due to its polar methoxy moiety.

- Trifluoromethylphenoxy derivatives () exhibit high lipophilicity (logP ~3.5), which may enhance membrane permeability but reduce water solubility .

Biological Activity

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazine ring substituted with a 4-methoxyphenoxy group and a carbonitrile functional group. This configuration is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazine derivatives, including this compound. Various derivatives have shown significant cytotoxic effects against different cancer cell lines:

- Cytotoxicity Assays : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicate varying degrees of efficacy, with some derivatives exhibiting IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.46 |

| This compound | HCT116 | 0.39 |

| This compound | A549 | Not reported |

Case Study : In a study by Li et al., compounds similar to this compound were synthesized and evaluated for their anticancer properties. The study highlighted that certain modifications to the pyrazine structure could enhance cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazine derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Mechanism of Action : The compound may exert its anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in tumor growth and inflammation.

- Receptor Modulation : It may act on various receptors involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.

- Oxidative Stress Reduction : Some studies suggest that pyrazine derivatives can reduce oxidative stress, which is often linked to cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.